N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide
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Overview
Description
N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}-2-fluoro-4-nitrobenzamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the cyano group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s spirocyclic structure and functional groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone ethylene acetal
- Cyclohexanone ethylene ketal
- Spiro[cyclohexane-1,2’-[1,3]dioxolane]
- 2,2-Pentamethylene-1,3-dioxolane
- (Ethylenedioxy)cyclohexane
Uniqueness
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide is unique due to its combination of a spirocyclic core with cyano and benzamide functional groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5/c17-13-9-11(20(22)23)1-2-12(13)14(21)19-15(10-18)3-5-16(6-4-15)24-7-8-25-16/h1-2,9H,3-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGSXVISOGFUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])F)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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